molecular formula C5H10O2 B166785 Tetrahydrofurfuryl alcohol CAS No. 97-99-4

Tetrahydrofurfuryl alcohol

Cat. No.: B166785
CAS No.: 97-99-4
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl alcohol is an organic compound with the formula HOCH₂C₄H₇O. Structurally, it consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group. It is a colorless liquid commonly used as a specialty solvent and synthetic intermediate, particularly in the production of 3,4-dihydropyran .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl alcohol is primarily synthesized through the hydrogenation of furfural. This process involves the catalytic hydrogenation of furfural in the presence of a metal catalyst such as nickel, palladium, or rhodium under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the hydrogenation of furfural to produce this compound is typically carried out in a continuous flow reactor. The process involves the use of supported metal catalysts and operates under optimized conditions to maximize yield and selectivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Cleaning Agents

THFA is recognized for its effectiveness as a cleaning agent, particularly in formulations designed to replace harmful chlorofluorocarbons (CFCs). A notable patent describes mixtures of THFA that can efficiently clean textile machinery by removing grease and other contaminants without the environmental drawbacks associated with traditional solvents . The ability of THFA to act as a solvent for oils and greases makes it suitable for industrial cleaning applications.

Solvent Properties

THFA is classified as a green solvent due to its high purity and water miscibility. It is employed in the production of various chemicals and materials, including:

  • UV Curables : THFA is used in the formulation of UV-curable coatings and inks.
  • Acrylates and Esters : It serves as a precursor in synthesizing THFA acrylates and esters of higher fatty acids.
  • Epoxy Resins : The compound is integral in producing epoxy resin formulations, enhancing their performance characteristics .

The solvent properties of THFA extend to its use in the pharmaceutical industry, where it acts as an absorption enhancer in transdermal medications . Its benign nature compared to oil-based solvents positions it favorably in various applications.

Chemical Intermediates

In chemical synthesis, THFA plays a crucial role as an intermediate. Recent studies highlight its potential in producing 1,5-pentanediol through selective hydrogenolysis, demonstrating significant conversion rates and selectivity under optimized conditions . The use of modified catalysts has been shown to enhance the efficiency of this process, indicating THFA's importance in sustainable chemical manufacturing.

Agricultural Applications

THFA is being investigated for use as a pesticidal inert ingredient within organic agriculture. Its synthesis from agricultural byproducts aligns with sustainable practices, making it a candidate for inclusion in organic crop production . Additionally, THFA's properties allow it to function effectively as an additive in "clean" fuels, facilitating the blending of diesel and ethanol .

Case Studies and Research Findings

Several studies have documented the applications and effects of THFA:

  • Toxicity Studies : Research indicates that while THFA has many beneficial uses, exposure can lead to irritation and potential health risks, necessitating careful handling .
  • Hydrogenation Studies : The hydrogenation of furfural to produce THFA has been optimized using various catalysts, showcasing its role in developing more efficient chemical processes .

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl alcohol in catalytic processes involves the activation of hydrogen on metal catalysts, followed by hydrogenation or hydrogenolysis of the substrate. In the case of hydrogenolysis to produce 1,5-pentanediol, the noble metals in the catalysts activate hydrogen, while the transition metal oxides facilitate reactant adsorption and C-O bond activation .

Biological Activity

Tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, has garnered attention in various fields due to its biological activity and potential applications in biochemistry and environmental science. This article explores the biological activity of THFA, including its degradation by microorganisms, enzymatic interactions, and potential therapeutic applications.

THFA is a colorless liquid with the chemical formula C5H12OC_5H_{12}O. It is characterized by a tetrahydrofuran ring and a hydroxyl group, which contribute to its reactivity and solubility in water. The compound is primarily used as a solvent and in the synthesis of various chemicals.

Microbial Degradation

One significant aspect of THFA's biological activity is its degradation by microorganisms. Research has identified Ralstonia eutropha as a key organism capable of utilizing THFA as a sole carbon source. The degradation process involves:

  • Enzymatic Activity : R. eutropha employs an inducible ferricyanide-dependent alcohol dehydrogenase (ADH) to oxidize THFA to tetrahydrofuran-2-carboxylic acid. This enzyme exhibits broad substrate specificity, indicating its potential for bioremediation applications .
  • Tolerance Levels : The strain can tolerate concentrations of up to 200 mM of THFA, showcasing its robustness in various environmental conditions .

Enzymatic Interactions

THFA also interacts with various enzymes, particularly aldehyde dehydrogenases (AlDHs). During the growth of R. eutropha on THFA, different AlDHs are produced, with one enzyme characterized as a homodimer that shows substrate inhibition. This indicates that THFA can influence enzymatic pathways that may be harnessed for industrial applications .

Case Study 1: Biodegradation Pathways

A study demonstrated the biodegradation pathway of THFA by R. eutropha, revealing that the initial oxidation step is critical for further metabolic processes. The research highlighted the importance of optimizing growth conditions to enhance THFA degradation efficiency .

Case Study 2: Catalytic Reactions

THFA's role as a precursor in catalytic reactions has been explored extensively. For example, it can be converted into 1,5-pentanediol through chemoselective hydrogenolysis using modified catalysts such as Rh/SiO2. Optimal conditions for this reaction yield high selectivity towards the desired product .

Biological Activity Summary Table

Biological Activity Details
Microbial Degradation Utilized by Ralstonia eutropha; oxidized by alcohol dehydrogenase
Enzymatic Interaction Induces various aldehyde dehydrogenases; shows substrate inhibition
Catalytic Conversion Converted to 1,5-pentanediol via hydrogenolysis; high selectivity achieved

Potential Applications

The biological activity of THFA suggests several potential applications:

  • Bioremediation : Its degradability by specific microorganisms positions THFA as a candidate for bioremediation strategies aimed at detoxifying environments contaminated with alcohols.
  • Synthetic Chemistry : As a versatile intermediate, THFA can be utilized in synthesizing valuable chemicals like pentanediol, which has applications in plastics and pharmaceuticals.

Chemical Reactions Analysis

Hydrogenation and Dehydrogenation Pathways

THFA is synthesized via hydrogenation of furfural under catalytic conditions. Key pathways include:

  • Furfural Hydrogenation :

    • Catalysts: Copper chromite (CuCr₂O₄) or Ni-based systems .

    • Reaction:

      Furfural+2H2THFA(ΔH=150textkJmol)\text{Furfural}+2\text{H}_2\rightarrow \text{THFA}\quad (\Delta H=-150\\text{kJ mol})
    • Selectivity: >95% THFA yield at 20–50 bar H₂ and 150–200°C .

  • Dehydrogenation to Dihydropyran :

    • Acid-catalyzed ring expansion (e.g., H₂SO₄) yields dihydropyran via carbocation rearrangement :

      THFAH+Dihydropyran+H2O\text{THFA}\xrightarrow{\text{H}^+}\text{Dihydropyran}+\text{H}_2\text{O}
    • Mechanism: Protonation at the hydroxyl group → primary carbocation → 6-membered ring stabilization .

Hydrogenolysis to 1,5-Pentanediol

THFA undergoes selective C–O bond cleavage to produce 1,5-pentanediol (1,5-PeD), a valuable diol for polymers:

  • Catalytic Systems :

    CatalystConditionsConversion (%)1,5-PeD Selectivity (%)
    Rh-ReOx/SiO₂120°C, 8 MPa H₂, 12 h47.388.4
    CuCr₂O₄200°C, 5 MPa H₂, 6 h35.262.1
    Data from
  • Mechanism :

    • Adsorption of THFA on metal sites.

    • Sequential cleavage of C–O bonds via β-hydrogen elimination .

Combustion and Thermal Decomposition

High-temperature combustion of THFA produces intermediates critical for biofuel modeling:

  • Major Products (from pyrolysis at 1,100–1,300 K):

    • Acrolein (CH₂=CHCHO)

    • 3,4-Dihydropyran (C₅H₈O)

    • Formaldehyde (CH₂O)

  • Kinetic Model :

    • Dominant pathways involve H-abstraction followed by β-scission or intramolecular radical addition .

    • Rate constants for THFA decomposition:

      k=1.2×1013textexp(45,000textJmol/RT)texts1k=1.2\times 10^{13}\\text{exp}(-45,000\\text{J mol}/RT)\\text{s}^{-1}

Photoredox-Catalyzed C–H Alkylation

THFA derivatives participate in site-selective alkylation under visible light:

  • Reaction Setup :

    • Catalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

    • Substrate: O-Imidoyl THFA derivatives

    • Conditions: Blue LED, MeCN/H₂O, 25°C

  • Key Findings :

    • 1,5-Hydrogen atom transfer (HAT) enables tertiary C–H activation.

    • Scope: Compatible with acrylates, ketones, and sulfones (yields: 45–92%) .

Toxicity and Sensitization Reactions

THFA exhibits immunotoxic potential in occupational settings:

  • Dermal Exposure :

    • Induces IgE-mediated sensitization in murine models (LLNA assay) .

    • Airway hyperreactivity observed at 2% concentration .

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for THFA from biomass-derived precursors, and how do reaction conditions influence selectivity?

THFA is synthesized via catalytic hydrogenation of furfural or furfuryl alcohol. Nickel-based catalysts (e.g., Ni/SiO₂-Al₂O₃) achieve >98% selectivity for THFA from furfuryl alcohol under mild hydrogen pressure (1–3 MPa) and temperatures of 373–423 K . For furfural hydrogenation, bimetallic Pd-Ir/SiO₂ catalysts enable total hydrogenation to THFA in aqueous phases with 94% yield under 3 MPa H₂ and 353 K . Solvent choice (e.g., 2-propanol) and low temperatures favor THFA over byproducts like tetrahydrofuran derivatives .

Q. Which analytical techniques are most effective for characterizing THFA and its reaction intermediates?

  • Gas chromatography (GC) and HPLC are standard for quantifying THFA and byproducts in liquid-phase reactions .
  • In situ DRIFT spectroscopy monitors surface species during gas-phase dehydration, identifying intermediates like carboxylates and carbonyl-containing compounds .
  • X-ray photoelectron spectroscopy (XPS) and TEM characterize catalyst morphology and metal dispersion, critical for optimizing hydrogenation activity .

Q. How does microbial degradation of THFA occur, and what are its implications for environmental persistence?

Ralstonia eutropha degrades THFA via a pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase, enabling growth on THFA as a sole carbon source up to 200 mM concentrations. This pathway highlights THFA’s biodegradability under aerobic conditions, reducing environmental accumulation risks .

Advanced Research Questions

Q. What mechanistic insights explain THFA dehydration to dihydropyran (DHP) over γ-Al₂O₃ catalysts?

Gas-phase dehydration at 648 K on γ-Al₂O₃ proceeds via acid-catalyzed ring-opening, forming a carbocation intermediate that undergoes cyclization to DHP. In situ DRIFT spectroscopy reveals transient surface carbonyl species (e.g., aldehydes) and carboxylates, suggesting partial oxidation competing with dehydration . Catalyst activation (e.g., calcination temperature) modulates Lewis acid sites, critical for sustaining 84% DHP yield over 70 h .

Q. How do surface intermediates contribute to catalyst deactivation during THFA transformations?

Carboxylate species (e.g., formate, acetate) form via oxidation of surface-adsorbed intermediates, blocking active sites on γ-Al₂O₃ during dehydration . In hydrogenolysis, carbon deposition from furan ring-opening intermediates (e.g., dihydrofurans) deactivates Cu/zeolite catalysts, requiring periodic regeneration .

Q. Why do conflicting pathways arise in THFA conversion to 1,5-pentanediol (1,5-PDO)?

THFA is not a direct intermediate in furfuryl alcohol hydrogenolysis to 1,5-PDO over Cu/zeolite catalysts, which instead proceed via ring-opening of dihydrofuran intermediates . However, tandem systems (e.g., Ni-Co-Al₂O₃) first hydrogenate furfural to THFA, then hydrolyze THFA to 1,5-PDO, achieving 92% selectivity . Discrepancies arise from solvent effects (aqueous vs. organic) and catalyst acidity, which alter intermediate stability .

Q. How can catalyst stability and reusability be enhanced in THFA-related reactions?

  • Ni/SiO₂-Al₂O₃ retains >99% conversion and selectivity after 5 cycles in furfuryl alcohol hydrogenation due to strong metal-support interactions .
  • Pd/UiO-66-v (MOF-supported) maintains 90% THFA selectivity over 5 runs via confined Pd nanoparticles (3–5 nm) that resist sintering .
  • Regeneration protocols (e.g., oxidative calcination) restore activity in deactivated γ-Al₂O₃ by removing carboxylate deposits .

Q. Methodological Considerations

Q. How do reaction conditions (temperature, pressure, phase) affect product selectivity in THFA transformations?

  • Gas-phase dehydration (648 K, γ-Al₂O₃) maximizes DHP yield (84%) by minimizing surface polymerization .
  • Liquid-phase hydrogenation (353 K, 3 MPa H₂) favors THFA over decarbonylation byproducts (e.g., methylfuran) due to suppressed C-O cleavage .
  • Aqueous-phase reactions promote hydrolysis pathways (e.g., THFA to 1,5-PDO) via polar solvent interactions .

Contradictions and Open Questions

  • Intermediate Identification: DRIFT spectra suggest carbonyl species during dehydration , but their role in DHP formation versus carboxylate byproducts remains unclear.
  • THFA in 1,5-PDO Synthesis: Conflicting evidence on whether THFA is an intermediate or dead-end product highlights the need for isotopic tracing studies .

Properties

IUPAC Name

oxolan-2-ylmethanol
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InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
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InChI Key

BSYVTEYKTMYBMK-UHFFFAOYSA-N
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Canonical SMILES

C1CC(OC1)CO
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Molecular Formula

C5H10O2
Record name TETRAHYDROFURFURYL ALCOHOL
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DSSTOX Substance ID

DTXSID1029128
Record name Tetrahydrofurfuryl alcohol
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Molecular Weight

102.13 g/mol
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Physical Description

Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma
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Record name 2-Furanmethanol, tetrahydro-
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Boiling Point

178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C
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Flash Point

167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c.
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Solubility

Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol)
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Density

1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052
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Vapor Density

3.522 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186
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Record name TETRAHYDROFURFURYL ALCOHOL
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Color/Form

Colorless liquid

CAS No.

97-99-4, 93842-55-8
Record name TETRAHYDROFURFURYL ALCOHOL
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Record name TETRAHYDROFURFURYL ALCOHOL
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Melting Point

Less than -80 °C, < -80 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tetrahydrofurfuryl alcohol
Tetrahydrofurfuryl alcohol
Tetrahydrofurfuryl alcohol
Tetrahydrofurfuryl alcohol
Tetrahydrofurfuryl alcohol
Tetrahydrofurfuryl alcohol

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